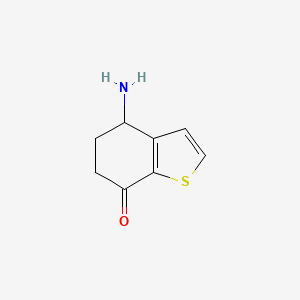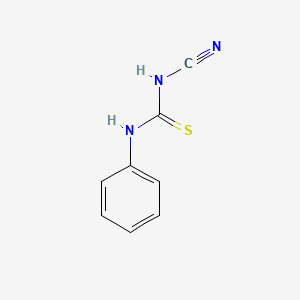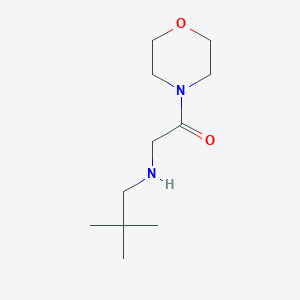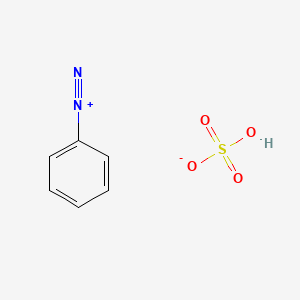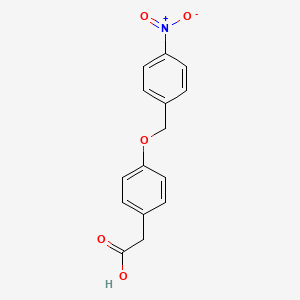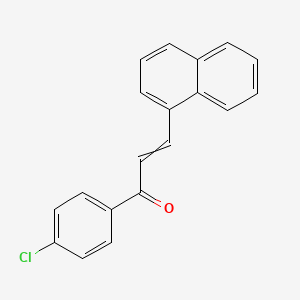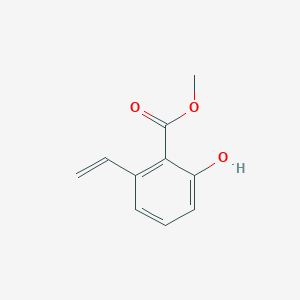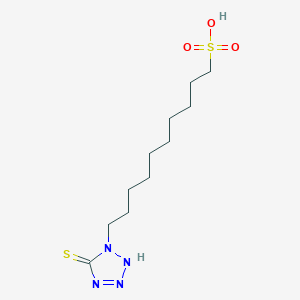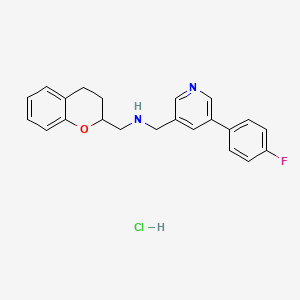
Sarizotan
Vue d'ensemble
Description
Sarizotan is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a chroman ring system substituted with a pyridylmethylaminomethyl group and a fluorophenyl group. This compound has been studied for its pharmacological properties and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sarizotan involves several key steps. One common method involves the reaction of 5-(4-fluorophenyl)pyridine-3-carbaldehyde with a suitable amine to form the intermediate, which is then cyclized to produce the chroman ring system . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sarizotan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Sarizotan involves its interaction with specific molecular targets in the body. It acts as a selective antagonist of dopamine D2 receptors and an agonist of serotonin 5-HT1A receptors . This dual action is believed to contribute to its therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(4-Chlorophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
- 2-[5-(4-Bromophenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
- 2-[5-(4-Methylphenyl)-3-pyridylmethylaminomethyl]chroman hydrochloride
Uniqueness
Sarizotan is unique due to the presence of the fluorophenyl group, which imparts distinct pharmacological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to its molecular targets, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C22H22ClFN2O |
|---|---|
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H |
Clé InChI |
QDLVYMYXOLGZOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2,3-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B8631717.png)
![3-[(Butylsulfanyl)methylidene]oxolan-2-one](/img/structure/B8631730.png)
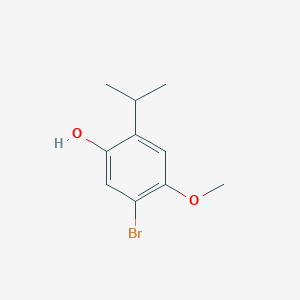
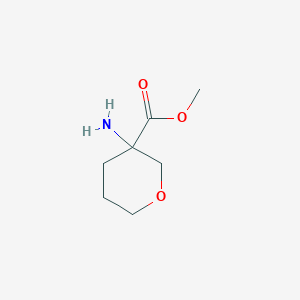
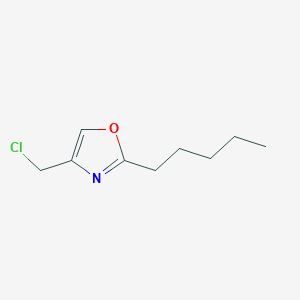
![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
